Oxfendazole sulfone

Description

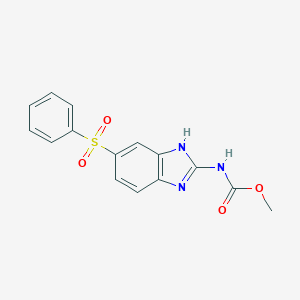

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968870 | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-20-8 | |

| Record name | Oxfendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxfendazole Sulfone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfendazole sulfone, a principal metabolite of the widely used benzimidazole anthelmintic fenbendazole and its active sulfoxide metabolite oxfendazole, is a molecule of significant interest in pharmacology and toxicology. As the terminal oxidation product in the metabolic cascade of fenbendazole, understanding the chemical structure, physicochemical properties, and biological interactions of this compound is crucial for a comprehensive assessment of the parent drug's efficacy, safety, and potential for repurposing. This technical guide provides a detailed overview of this compound, consolidating key data and experimental methodologies to support further research and development.

Chemical Structure and Identification

This compound is structurally characterized by a benzimidazole core, a methyl carbamate group, and a phenylsulfonyl moiety. The sulfone group represents the highest oxidation state of the sulfur atom originating from fenbendazole.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate[1] |

| CAS Number | 54029-20-8[1] |

| Molecular Formula | C₁₅H₁₃N₃O₄S[1] |

| SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3[1] |

| InChI | InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)[1] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Weight | 331.35 g/mol | [2] |

| Melting Point | >300 °C | [3] |

| pKa (predicted) | Basic: 3.03 | [4] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL | [5] |

Pharmacokinetics and Metabolism

This compound is a major metabolite of fenbendazole and oxfendazole in various species, including humans.[2] Its formation and elimination are key aspects of the pharmacokinetic profile of the parent compounds.

Metabolic Pathway:

Fenbendazole is first oxidized to its biologically active sulfoxide metabolite, oxfendazole.[1] This reaction is primarily catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes, including CYP3A4.[1] Oxfendazole is then further oxidized to the inactive sulfone metabolite, this compound.[1] There is also evidence of a reversible reduction of oxfendazole back to fenbendazole.[1]

Pharmacokinetic Parameters:

A population pharmacokinetic model in healthy adults following single ascending doses of oxfendazole revealed that the disposition of this compound is adequately characterized by a one-compartment model with formation rate-limited elimination.[6] Both presystemic and systemic metabolism were found to be critical for the formation of this compound.[6]

| Parameter | Value | Species |

| Elimination Rate Constant | 0.105 h⁻¹ | Human |

| Formation | Presystemic and Systemic Metabolism | Human |

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of benzimidazole anthelmintics, including the parent compounds of this compound, is the inhibition of tubulin polymerization.[7] By binding to the β-tubulin subunit of parasitic microtubules, these drugs disrupt cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to the parasite's death.[7][8] While this compound is generally considered less active or inactive as an anthelmintic compared to oxfendazole, its biological effects, particularly in the context of the host, are an area of ongoing research.

Recent studies have explored the anticancer properties of benzimidazoles, and while most research has focused on fenbendazole and oxfendazole, the downstream signaling pathways affected by these compounds may provide insights into the potential biological activities of this compound.

Signaling Pathways Potentially Influenced by Benzimidazoles:

Experimental Protocols

Synthesis of this compound (via Over-oxidation of Fenbendazole)

This protocol is adapted from the synthesis of oxfendazole, where over-oxidation leads to the formation of the sulfone.

Materials:

-

Fenbendazole

-

Glacial acetic acid

-

30% Hydrogen peroxide solution

-

Methanol

-

Water

Procedure:

-

In a suitable reaction vessel, slurry fenbendazole in glacial acetic acid.

-

At room temperature, add a 30% hydrogen peroxide solution to the mixture.

-

Stir the solution for an extended period (e.g., several hours) at room temperature to allow for over-oxidation to the sulfone. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Introduce the reaction solution into water to precipitate the product.

-

Filter the precipitate, wash with water and methanol, and dry in a vacuum drying cabinet.

-

The crude product will contain a mixture of oxfendazole and this compound. Further purification by recrystallization or chromatography may be necessary to isolate pure this compound.

Analysis of this compound in Biological Samples (HPLC Method)

This protocol provides a general framework for the quantification of this compound in tissue samples.

Materials:

-

Tissue sample

-

Ethyl acetate

-

Hexane

-

3N Hydrochloric acid

-

10N Sodium hydroxide

-

Internal standard

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Extraction: Homogenize the tissue sample and add an internal standard. Extract the analytes with ethyl acetate.

-

Liquid-Liquid Partitioning: Add hexane to an aliquot of the ethyl acetate extract and partition the mixture with 3N HCl.

-

Back Extraction: Separate the aqueous layer, make it basic with 10N NaOH, and extract with a mixture of ethyl acetate and hexane.

-

Analysis: Evaporate the organic layer to dryness, reconstitute the residue in the mobile phase, and inject it into the HPLC system for quantification.

Conclusion

This compound is a key metabolite in the disposition of fenbendazole and oxfendazole. Its chemical and physical properties, along with its pharmacokinetic profile, are essential for a thorough understanding of the parent drugs. While generally considered biologically less active than its precursors in terms of anthelmintic efficacy, the potential for off-target effects and its role in the overall safety profile of fenbendazole and oxfendazole warrant continued investigation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in pharmacology, toxicology, and drug development to further elucidate the role of this compound.

References

- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxibendazole induces apoptotic cell death in proliferating porcine trophectoderm and uterine luminal epithelial cells via mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Oxfendazole Sulfone from Fenbendazole

Abstract

This compound (FBZ-SO2) is the terminal oxidation metabolite of the widely used benzimidazole anthelmintic, fenbendazole (FBZ). While the intermediate sulfoxide, oxfendazole (FBZ-SO), is the primary active metabolite, the synthesis and characterization of the sulfone are critical for various applications, including metabolic studies, impurity profiling in drug manufacturing, and its use as an analytical standard. This technical guide provides a comprehensive overview of the core methodologies for synthesizing this compound from fenbendazole, detailing experimental protocols, summarizing quantitative data, and illustrating the relevant chemical and metabolic pathways.

Introduction

Fenbendazole is a broad-spectrum anthelmintic agent that functions by disrupting microtubule formation in parasites.[1] In vivo, it undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidation of the sulfide moiety to form the biologically active sulfoxide, oxfendazole.[2][3] This transformation is primarily catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[4][5] A subsequent oxidation step converts oxfendazole into the corresponding sulfone, this compound, which is generally considered biologically inactive against helminths.[6]

The controlled synthesis of this compound is a key requirement for the pharmaceutical industry. It serves as a reference standard for quantifying drug residues in animal tissues and for monitoring metabolic pathways.[6] The primary challenge in its synthesis lies in driving the oxidation reaction past the stable sulfoxide intermediate to completion without generating significant byproducts. This guide details the chemical principles and practical protocols to achieve this transformation efficiently.

Synthesis Pathways and Mechanisms

The conversion of fenbendazole to this compound is a two-step oxidation process centered on the sulfur atom.

-

Step 1: Sulfide to Sulfoxide. Fenbendazole's sulfide group is first oxidized to a sulfoxide, yielding oxfendazole. This is a common and often desired reaction in the synthesis of the active metabolite.[7]

-

Step 2: Sulfoxide to Sulfone. Further oxidation of the sulfoxide group in oxfendazole yields the target compound, this compound.

This sequential oxidation requires a stoichiometric excess of the oxidizing agent or more forcing reaction conditions compared to the synthesis of oxfendazole alone. Common oxidizing agents capable of effecting this transformation include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (NaIO₄).

Caption: Chemical oxidation pathway from Fenbendazole to this compound.

Experimental Protocols

The synthesis of this compound can be achieved by modifying established protocols for oxfendazole synthesis, primarily by increasing the molar ratio of the oxidizing agent.

Protocol 1: Oxidation with Hydrogen Peroxide

This protocol is adapted from procedures where this compound was observed as a byproduct.[8] To synthesize the sulfone as the major product, a stoichiometric excess of hydrogen peroxide is required.

-

Reaction Setup: In a suitable reaction vessel, suspend fenbendazole (1.0 equivalent) in a solvent such as methanol or acetic acid.

-

Oxidation: While stirring, slowly add at least 2.2 equivalents of 35% hydrogen peroxide (H₂O₂) to the suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 40-50°C).

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the oxfendazole intermediate are consumed. The reaction may require several hours.

-

Work-up and Isolation: Once the reaction is complete, quench any excess peroxide by adding a reducing agent like sodium sulfite. Adjust the pH of the solution to neutral or slightly basic (pH 7-8) using a base such as sodium hydroxide or ammonium hydroxide to precipitate the crude product.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or acetic acid/water) to achieve high purity.

Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a potent and selective oxidizing agent commonly used for converting sulfides to sulfones.

-

Reaction Setup: Dissolve fenbendazole (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution in an ice bath (0-5°C). Add a solution of m-CPBA (approximately 2.5 equivalents) in the same solvent dropwise over 30-60 minutes.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.

-

Work-up and Isolation: Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct. Follow with a wash with saturated sodium sulfite solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. While specific high-yield syntheses targeting the sulfone are not widely published, data can be inferred from experiments where it was formed as a byproduct.

| Starting Material | Oxidizing Agent (Equivalents) | Solvent | Conditions | Product(s) & Yield/Purity | Reference |

| Fenbendazole | H₂O₂ (35%, ~1.1 eq.) | Methanol | 50°C, 7h (No acid) | Oxfendazole (62.3%), This compound (27.3%) , Fenbendazole (10.4%) | [8] |

| Albendazole¹ | NaIO₄ (Excess) | Acetic Acid | 25°C | Mixture of Sulfoxide and Sulfone | |

| Fenbendazole | m-CPBA (>2 eq.) | Dichloromethane | 0°C to RT | This compound (Yields typically >80% for similar sulfides) | General Method |

¹Data for the structurally similar albendazole is included to demonstrate reagent efficacy.

In Vivo Formation: The Metabolic Pathway

In animal systems, this compound is the end-product of fenbendazole's oxidative metabolism. This biotransformation is a critical aspect of its pharmacokinetic profile.[2][6] The process is primarily hepatic and involves two key enzymatic steps.

Caption: Metabolic pathway of Fenbendazole in the liver.

This metabolic conversion highlights the importance of having pure this compound as an analytical standard to conduct pharmacokinetic and residue analysis studies accurately.[2][4]

Analytical Characterization

The confirmation and quantification of synthesized this compound rely on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.[9][10]

Caption: General workflow for the analysis of this compound.

A typical HPLC method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water or buffer mixture.[9] The retention time of the synthesized compound is compared against a certified reference standard for identification, while the peak area is used for quantification.

Conclusion

The synthesis of this compound from fenbendazole is a straightforward yet crucial process for pharmaceutical research and development. It is achieved through the controlled over-oxidation of fenbendazole, typically using an excess of strong oxidizing agents like hydrogen peroxide or m-CPBA. While often viewed as an inactive metabolite, the availability of pure this compound is indispensable for its role as an analytical reference standard in drug metabolism, pharmacokinetics, and regulatory compliance for residue monitoring. The protocols and data presented in this guide offer a foundational resource for scientists engaged in the study and application of benzimidazole-based therapeutics.

References

- 1. Fenbendazole: A Comprehensive Overview of Its Chemistry, Synthesis, and Applications_Chemicalbook [chemicalbook.com]

- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 3. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. benchchem.com [benchchem.com]

- 8. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]

- 9. "Simultaneous determination of febantel, fenbendazole, oxfendazole and " by S.-C. Su, H.-H. Chou et al. [jfda-online.com]

- 10. researchgate.net [researchgate.net]

The Mechanism of Action of Oxfendazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is the sulfoxide metabolite of fenbendazole and has demonstrated potent activity against a range of parasites.[1][2][3] Like other benzimidazoles, its primary mechanism of action involves the disruption of microtubule polymerization in parasitic cells.[2][4] In recent years, oxfendazole has also garnered significant attention for its potential as a repurposed anti-cancer agent, exhibiting cytotoxic effects in various cancer cell lines.[5][6][7][8][9] Oxfendazole is further metabolized to oxfendazole sulfone (also known as fenbendazole sulfone).[10][11] This technical guide provides an in-depth analysis of the mechanism of action of this compound, placed in the context of its more pharmacologically characterized precursor, oxfendazole. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of metabolic and signaling pathways.

Metabolic Pathway of Oxfendazole and this compound

Oxfendazole is formed from the sulfoxidation of fenbendazole, a process often mediated by flavin-monooxygenase (FMO) and cytochrome P450 (CYP) enzymes. Oxfendazole is then further oxidized to form this compound.[12] Both presystemic (gut) and systemic metabolism are critical to the formation of this compound.[1][13] While oxfendazole is considered the primary biologically active metabolite of fenbendazole, this compound is also a significant metabolite found in plasma.[14]

Caption: Metabolic conversion of fenbendazole to oxfendazole and this compound.

Core Mechanism of Action: A Comparative Perspective

The mechanism of action of benzimidazoles is primarily centered on their interaction with β-tubulin. To date, the majority of mechanistic studies have focused on oxfendazole rather than its sulfone metabolite.

Oxfendazole: The Precursor

-

Disruption of Microtubule Dynamics : The hallmark of benzimidazole action is the inhibition of tubulin polymerization.[2][9] Oxfendazole selectively binds to the β-tubulin subunit of parasitic microtubules, preventing the polymerization of α- and β-tubulin dimers into microtubule filaments.[2] This disruption has several downstream consequences:

-

Impaired Nutrient Absorption : The destruction of the microtubular structure in the intestinal cells of parasites impairs the uptake of glucose and other essential nutrients, leading to energy depletion.[2]

-

Inhibition of Cell Division (Mitosis) : Disruption of mitotic spindle formation halts cell division and replication.[2][9]

-

Disruption of Intracellular Transport : The microtubule network is crucial for the movement of vesicles and organelles within the cell.[2]

-

-

Induction of Cell Cycle Arrest : In cancer cells, the disruption of the mitotic spindle by oxfendazole leads to cell cycle arrest, most notably at the G2/M phase in ovarian cancer cells and the G0/G1 phase in non-small cell lung cancer (NSCLC) cells.[5][7][9]

-

Modulation of Signaling Pathways :

-

c-Src Inhibition : In NSCLC cells, oxfendazole has been shown to be a novel inhibitor of the c-Src protein tyrosine kinase.[8] This inhibition leads to the downregulation of cyclin-dependent kinases (CDK4, CDK6) and the upregulation of p53 and p21, contributing to G0/G1 phase arrest.[5][8]

-

JNK/MAPK Pathway Activation : In ovarian cancer cells, oxfendazole induces apoptosis by activating the JNK/MAPK pathway and increasing the generation of reactive oxygen species (ROS).[7]

-

This compound: Current Understanding

Direct research into the specific mechanism of action of this compound is limited. However, available data suggests it is significantly less biologically active than its precursor, oxfendazole. One comparative study on the effects of various benzimidazoles and their metabolites on the viability of different tumor cells found that the sulfones of triclabendazole, albendazole, and fenbendazole (this compound) exhibited very poor inhibitory effects, with IC50 values all exceeding 20 µM.[6][15] This suggests that the oxidation of the sulfoxide group in oxfendazole to a sulfone group may reduce its affinity for β-tubulin or otherwise diminish its cytotoxic activity.

Quantitative Data

The following tables summarize the available quantitative data for oxfendazole and this compound.

Table 1: In Vitro Cytotoxicity of Oxfendazole and this compound

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| (R)-Oxfendazole | AsPC-1 | Pancreatic Cancer | 1.18 - 13.6 | [6] |

| (R)-Oxfendazole | BxPC-3 | Pancreatic Cancer | 1.18 - 13.6 | [6] |

| (R)-Oxfendazole | PTJ64i | Paraganglioma | 10.02 | [6] |

| (R)-Oxfendazole | PTJ86i | Paraganglioma | 12.41 | [6] |

| (R)-Oxfendazole | HT-29 | Colorectal Cancer | 10.02 | [6] |

| This compound | Various | Pancreatic, Paraganglioma, Colorectal | > 20 | [6][15] |

Table 2: Pharmacokinetic Parameters of Oxfendazole and its Metabolites in Healthy Humans (Single Dose)

| Parameter | Oxfendazole | This compound | Fenbendazole | Reference(s) |

| Apparent Clearance (L/h) | 2.57 | - | - | [1][13] |

| Apparent Volume of Distribution (L) | 35.2 | - | - | [1][13] |

| Elimination Half-life (t½) (h) | 8.5 - 11.0 | - | - | [14] |

| Cmax relative to Oxfendazole | 100% | 5.6% - 7.1% | < 0.4% | [16] |

Signaling Pathways and Cellular Effects

The following diagrams illustrate the known signaling pathways affected by oxfendazole, which serve as a model for investigating the potential, albeit likely weaker, effects of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. Oxfendazole - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Comparison of the macrofilaricidal efficacy of oxfendazole and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anthelmintic agent oxfendazole inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

Oxfendazole Sulfone: An In-depth Technical Guide on its Role as a Metabolite of Oxfendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, oxfendazole sulfone is a significant product of oxidative metabolism. This technical guide provides a comprehensive overview of this compound as a metabolite of oxfendazole, detailing its formation, pharmacokinetic profile, and analytical quantification. It also explores the known pharmacological and toxicological implications, supported by experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Oxfendazole is a widely used veterinary anthelmintic agent that is also being investigated for use in humans.[1][2] Its efficacy and safety are influenced by its metabolic fate. The biotransformation of oxfendazole primarily involves oxidation and reduction reactions, leading to the formation of this compound and fenbendazole.[3][4] Understanding the characteristics of these metabolites is crucial for a complete assessment of the drug's disposition and potential effects. This guide focuses specifically on this compound, providing a detailed examination of its biochemistry and pharmacology.

Metabolic Pathway of Oxfendazole to this compound

The formation of this compound from oxfendazole is an oxidative process that occurs through both presystemic and systemic metabolism.[3][5] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system and flavin-containing monooxygenases (FMOs).[3] While the specific human CYP450 isoforms responsible for oxfendazole sulfonation have not been definitively identified, studies on the structurally related compound fenbendazole suggest the involvement of CYP3A4, CYP2J2, and CYP2C19 in its metabolism.[3]

The metabolic conversion involves the addition of an oxygen atom to the sulfur atom of the sulfoxide group in oxfendazole, resulting in the formation of the sulfone moiety. This process is a key step in the detoxification and elimination of the drug from the body.

Metabolic conversion of oxfendazole.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of oxfendazole and its metabolite, this compound, have been studied in various species, including humans. Following oral administration of oxfendazole, both the parent drug and its sulfone metabolite are detectable in plasma. The extent of metabolism and the resulting plasma concentrations can vary significantly between species.

Table 1: Human Pharmacokinetic Parameters of Oxfendazole and this compound [3][6][7]

| Parameter | Oxfendazole | This compound |

| Cmax (ng/mL) | 944 - 6770 (dose-dependent) | 5.6% - 7.1% of Oxfendazole Cmax |

| Tmax (h) | ~2 | - |

| t½ (h) | 8.5 - 11.0 | - |

| Metabolism | Moderate | Major Metabolite |

| Excretion | Primarily biliary | Minimal renal excretion |

Table 2: Comparative Plasma Levels of Oxfendazole Metabolites in Different Species [8]

| Species | Oxfendazole (%) | This compound (%) | Fenbendazole (%) |

| Rat | 29 | 71 | 1 |

| Calf | 20 | 46 | 20 |

Experimental Protocols

Quantification of Oxfendazole and this compound in Plasma by LC-MS/MS

This section outlines a general protocol for the simultaneous quantification of oxfendazole and this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Sample Preparation (Protein Precipitation) [6]

-

To 100 µL of plasma sample, add an internal standard (e.g., albendazole).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. LC-MS/MS Conditions [6]

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Oxfendazole: Precursor ion > Product ion (specific m/z values to be optimized).

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized).

-

Sample preparation workflow for LC-MS/MS.

In Vitro Metabolism of Oxfendazole using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of oxfendazole to this compound in vitro using human liver microsomes.

4.2.1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Oxfendazole (at various concentrations).

-

Phosphate buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

4.2.2. Analysis

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of oxfendazole and this compound using a validated analytical method, such as LC-MS/MS as described in section 4.1.

In vitro metabolism experimental workflow.

Pharmacological and Toxicological Profile of this compound

The pharmacological and toxicological properties of this compound are not as well-characterized as those of its parent compound, oxfendazole. Most of the available data is derived from studies on oxfendazole or fenbendazole, where the sulfone is present as a metabolite.

Pharmacological Activity:

-

This compound is generally considered to be a minor or inactive metabolite in terms of anthelmintic activity compared to oxfendazole.[5][9] The primary anthelmintic effect of the benzimidazole class of drugs is attributed to the inhibition of tubulin polymerization in parasites.[10] While oxfendazole is a potent inhibitor of this process, the activity of the sulfone metabolite is significantly lower.

Toxicological Profile:

-

Some evidence suggests that this compound may contribute to the toxicity observed at high doses of oxfendazole. In rats, where this compound is the predominant metabolite, greater toxicity is observed compared to species where oxfendazole is the primary circulating analyte.[4]

-

Studies on oxfendazole have shown potential for genotoxicity and teratogenicity at high doses.[11][12] However, the specific contribution of the sulfone metabolite to these effects is not well-defined.

-

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) for febantel, fenbendazole, and oxfendazole, which takes into account the toxicity of the metabolites.[13]

Signaling Pathways:

-

Research into the effects of benzimidazoles on cellular signaling pathways has primarily focused on the parent compounds. For instance, oxfendazole has been shown to induce apoptosis in cancer cells by activating the JNK/MAPK pathway and inducing the generation of reactive oxygen species.[14] The direct effects of this compound on these or other signaling pathways have not been extensively investigated.

Conclusion

This compound is a key metabolite in the biotransformation of oxfendazole. Its formation, primarily through CYP450 and FMO-mediated oxidation, is a critical step in the drug's metabolism and elimination. While analytical methods for its quantification are well-established, a comprehensive understanding of its distinct pharmacological and toxicological profile remains an area for further research. For drug development professionals, characterizing the biological activity of this compound is essential for a complete safety and efficacy assessment of oxfendazole. Future studies should focus on isolating the sulfone metabolite and evaluating its effects on relevant biological targets and signaling pathways.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. Research Portal [iro.uiowa.edu]

- 3. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oxfendazoledevelopmentgroup.org [oxfendazoledevelopmentgroup.org]

- 7. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Volunteers: a Randomized, Placebo-Controlled First-in-Human Single-Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 735. Oxfendazole (WHO Food Additives Series 29) [inchem.org]

- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 10. Oxfendazole - Wikipedia [en.wikipedia.org]

- 11. Genotoxical, teratological and biochemical effects of anthelmintic drug oxfendazole Maximum Residue Limit (MRL) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. WHO | JECFA [apps.who.int]

- 14. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Oxfendazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole sulfone, also known as fenbendazole sulfone, is the terminal oxidative metabolite of the widely used veterinary anthelmintic fenbendazole, and a metabolite of oxfendazole. While the parent benzimidazoles, fenbendazole and oxfendazole, have been extensively studied for their antiparasitic and, more recently, anticancer activities, the in vitro biological profile of this compound remains significantly less characterized. This technical guide synthesizes the available data on the in vitro activity of this compound, placing it within the context of its parent compounds. We provide a comparative summary of its efficacy, detail relevant experimental protocols for the evaluation of benzimidazole compounds, and visualize the metabolic and mechanistic pathways. The current body of evidence suggests that this compound possesses significantly lower biological activity compared to its precursors, which has important implications for drug development and the interpretation of pharmacokinetic and pharmacodynamic studies.

Introduction

Benzimidazole anthelmintics, including fenbendazole and its sulfoxide metabolite oxfendazole, are mainstays in veterinary medicine for the control of gastrointestinal and pulmonary parasites. Their mechanism of action primarily involves the disruption of microtubule polymerization in parasites by binding to β-tubulin. Following administration, fenbendazole is metabolized in the liver to oxfendazole, which is considered a primary active metabolite, and subsequently to the more polar this compound. Understanding the biological activity of each metabolite is crucial for a comprehensive understanding of the drug's overall efficacy and potential for repurposing, for instance, in oncology. This guide focuses specifically on the in vitro data available for this compound.

Metabolic Pathway of Fenbendazole

Fenbendazole undergoes sequential oxidation to form its primary metabolites. The initial step is the formation of oxfendazole (the sulfoxide), which is then further oxidized to the inactive this compound.

Quantitative Data on In Vitro Activity

Data on the in vitro activity of this compound is sparse, particularly in the context of antiparasitic research. However, comparative studies in oncology have provided some key insights into its cytotoxicity.

Anticancer Activity

Recent research efforts to repurpose benzimidazoles for cancer therapy have included the screening of their metabolites. A notable study evaluated the cytotoxic effects of various benzimidazoles, including fenbendazole sulfone, against a panel of cancer cell lines. The results indicated that fenbendazole sulfone has very poor inhibitory effects on cancer cell viability, with half-maximal inhibitory concentration (IC50) values consistently above the highest tested concentration.[1] This contrasts with the low micromolar or even nanomolar IC50 values reported for parent compounds like fenbendazole and oxfendazole in similar assays.[1]

Table 1: Comparative Anticancer In Vitro Activity of Fenbendazole Metabolites

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Pancreatic (AsPC-1, BxPC-3) | > 20 | [1] |

| Paraganglioma (PTJ64i, PTJ86i) | > 20 | [1] | |

| Colorectal (HT-29) | > 20 | [1] | |

| Oxfendazole (R-enantiomer) | Pancreatic (AsPC-1, BxPC-3) | 1.18 - 13.6 | [1] |

| Paraganglioma (PTJ64i, PTJ86i) | 10.02 - 12.41 | [1] | |

| Colorectal (HT-29) | 10.02 | [1] | |

| Fenbendazole | Pancreatic (AsPC-1, BxPC-3) | 0.01 - 3.26 | [1] |

| Paraganglioma (PTJ64i, PTJ86i) | 0.01 - 3.29 | [1] |

Antiparasitic Activity

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of benzimidazole compounds. These methodologies are applicable for the evaluation of this compound.

Cell Viability Assay (MTT/CCK-8) for Anticancer Activity

This assay determines the dose-dependent cytotoxic or cytostatic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO only) is also included.

-

Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells with active mitochondrial dehydrogenases will metabolize the tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: After a further incubation period (1-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Adult Worm Motility Assay for Anthelmintic Activity

This assay assesses the direct effect of a compound on the viability of adult parasites.

-

Worm Collection: Adult worms (e.g., Onchocerca gutturosa) are isolated from infected host tissue and washed.

-

Incubation: Individual or small groups of worms are placed in wells of a 24-well plate containing culture medium.

-

Compound Exposure: The test compound is added to the wells at various concentrations.

-

Motility Assessment: Worm motility is observed and scored at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) under a microscope. Motility scores can range from normal movement to complete paralysis.

-

Viability Confirmation (MTT Assay): Following the motility assessment, worm viability can be quantitatively confirmed using an MTT assay, similar to the one described for cancer cells, where the reduction of MTT to formazan by viable worms is measured.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of motility (IC50) or is lethal to 50% of the worms (LC50) is determined.

Mechanism of Action

The primary mechanism of action for the benzimidazole class of drugs is the inhibition of tubulin polymerization.

Disruption of Microtubule Polymerization

Benzimidazoles selectively bind to the β-tubulin subunit of parasitic microtubules. This binding event prevents the polymerization of α- and β-tubulin dimers into microtubule filaments. The disruption of the microtubular cytoskeleton impairs essential cellular functions in the parasite, including:

-

Nutrient Absorption: Impaired uptake of glucose and other nutrients, leading to energy depletion.

-

Cell Division: Arrest of mitosis due to the failure of mitotic spindle formation.

-

Intracellular Transport: Disruption of the movement of vesicles and organelles.

This ultimately leads to paralysis and death of the parasite. While this is the established mechanism for fenbendazole and oxfendazole, the poor in vitro activity of this compound suggests it may have a significantly lower binding affinity for β-tubulin.

Other Signaling Pathways

For parent compounds like oxfendazole, other mechanisms have been identified in cancer cells, including the suppression of c-Src signaling and the induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK/MAPK pathway. Due to the lack of significant cytotoxic activity, it is unlikely that this compound strongly modulates these pathways.

Conclusion

The available in vitro data strongly indicate that this compound is a metabolite with significantly less biological activity than its parent compounds, fenbendazole and oxfendazole. Its in vitro anticancer efficacy is poor, with IC50 values exceeding 20 µM in multiple cell lines. While it may possess some residual antiparasitic activity, it is considered less potent than oxfendazole. For drug development professionals, this suggests that therapeutic strategies should focus on maintaining effective concentrations of the parent compounds. For researchers, the relative inactivity of the sulfone metabolite highlights the critical role of the sulfoxide moiety in the biological activity of this class of benzimidazoles. Further studies directly quantifying the antiparasitic activity and tubulin-binding affinity of this compound would be valuable to fully complete its in vitro profile.

References

Oxfendazole Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole sulfone, a principal metabolite of the anthelmintic agents fenbendazole and oxfendazole, is a key analyte in pharmacokinetic and residue studies. This technical guide provides an in-depth overview of this compound, consolidating its chemical identity, physicochemical properties, metabolic pathways, and analytical methodologies. Detailed experimental protocols for its synthesis as a byproduct and its quantification in biological matrices are presented. Furthermore, this document includes pharmacokinetic data across various species and visual representations of its metabolic generation to serve as a valuable resource for researchers in drug development and veterinary medicine.

Chemical Identity and Properties

This compound is the terminal oxidation product in the metabolic pathway of fenbendazole. It is formed via the oxidation of its immediate precursor, oxfendazole.[1]

CAS Number: 54029-20-8[1][2][3][4][5]

Synonyms:

-

FBZ-SO2[3]

-

Methyl [5-(phenylsulfonyl)-1H-benzimidazol-2-yl]carbamate[1]

-

N-[6-(phenylsulfonyl)-1H-benzimidazol-2-yl]-carbamic acid, methyl ester[4]

-

Oxfendazole impurity B[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃N₃O₄S | [1][2][5] |

| Molecular Weight | 331.35 g/mol | [5] |

| Melting Point | ~341 °C (decomposition) | [6] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 110 Ų | [1] |

| Solubility | DMF: 10 mg/mL; DMSO: 10 mg/mL | [4] |

Metabolic Pathway and Biological Significance

This compound is a significant metabolite in the biotransformation of fenbendazole and oxfendazole.[7] Fenbendazole is first oxidized to the pharmacologically active oxfendazole (a sulfoxide), which is then further oxidized to the sulfone metabolite, this compound.[4][7] This metabolic cascade is a critical aspect of the pharmacokinetics of these anthelmintic drugs. While oxfendazole is considered the primary active moiety responsible for the anthelmintic effect through the inhibition of microtubule polymerization, this compound is generally viewed as a less active or inactive metabolite.[7][8] However, in some species like rats, it is the predominant moiety in plasma and may contribute to toxicity at high doses.[9]

Caption: Metabolic pathway of fenbendazole to this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of oxfendazole and its metabolites, including this compound, has been investigated in several species. The following tables summarize key pharmacokinetic parameters for this compound.

Table 2: Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose of Oxfendazole

| Dose of Oxfendazole | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t½ (h) |

| 15 mg/kg | ~150 | ~8 | ~3000 | ~10 |

Note: Data are approximate values derived from graphical representations in the cited literature.

Table 3: Comparative Pharmacokinetics of this compound in Various Animal Species

| Species | Dose of Parent Drug | Cmax (µg/mL) | Tmax (h) |

| Sheep | 10 mg/kg Oxfendazole (oral) | < 0.76 | ~30 |

| Cattle | 4.5 mg/kg Oxfendazole (oral) | Variable | 24-48 |

| Horse | Oxfendazole (oral) | Lower than in ruminants | - |

Note: Data are compiled from multiple sources and represent a general overview.

Experimental Protocols

Synthesis of Oxfendazole with this compound as a Byproduct

While a direct, high-yield synthesis for this compound is not commonly reported as a primary objective, it is a known byproduct of oxfendazole synthesis through the over-oxidation of fenbendazole. The following protocol for oxfendazole synthesis can be adapted to isolate this compound.[10]

Reaction Workflow:

Caption: Workflow for the synthesis of oxfendazole.

Detailed Methodology: [10]

-

Reaction Setup: In a suitable reaction vessel, dissolve 372.8 g of fenbendazole in 1,300 mL of methanol under a nitrogen atmosphere. To this solution, add 500 g of concentrated hydrochloric acid.

-

Oxidation: Heat the reaction mixture to 40°C. Add a solution of 130 g of 35% strength hydrogen peroxide dropwise over a period of 5 hours.

-

Reaction Completion: Stir the mixture at 40°C for an additional 3 hours to ensure the reaction proceeds to completion.

-

Quenching: Add 20 g of sodium sulfite to quench any remaining hydrogen peroxide.

-

Precipitation and Isolation: Adjust the pH of the reaction mixture to 4 using a 50% strength sodium hydroxide solution. The precipitated oxfendazole is then collected by suction filtration. This compound may be present in the filtrate or require chromatographic separation for isolation.

Determination of this compound in Livestock Tissues by HPLC[11][12]

This method describes the simultaneous extraction and analysis of febantel, fenbendazole, oxfendazole, and this compound in livestock products.

Sample Preparation and Extraction Workflow:

Caption: MSPD extraction workflow for benzimidazoles in tissue.

Detailed Methodology:

-

Sample Preparation: Homogenize the tissue sample.

-

Matrix Solid Phase Dispersion (MSPD): Blend the homogenized sample with Bondesil-C18. Pack the resulting mixture into a filtration column.

-

Elution and Cleanup: Connect the sample column in tandem with an alumina N cartridge. Elute the analytes with acetonitrile.

-

Analysis by HPLC:

-

Column: Cosmosil 5C18 MS-II (5 µm, 4.6 mm i.d. x 250 mm)

-

Mobile Phase: Gradient elution with acetonitrile and 0.01M ammonium dihydrogen phosphate.

-

Detector: Photodiode array detector, with quantification at 298 nm.

-

Quantification of Oxfendazole and its Metabolites in Human Plasma by UPLC-MS[13][14]

This method was used in a first-in-human clinical trial to determine the pharmacokinetics of oxfendazole and its metabolites.

Detailed Methodology: [11][12]

-

Sample Collection: Collect blood samples at predetermined time points post-dose into appropriate anticoagulant tubes. Centrifuge to separate plasma and store at -80°C until analysis.

-

Sample Preparation: A protein precipitation method is typically used for plasma samples. Add a volume of cold acetonitrile (often containing an internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Analysis by UPLC-MS:

-

Instrumentation: A validated ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) system.

-

Lower Limit of Quantification (LLOQ): 2 ng/mL.

-

Linear Range: 2 to 1,000 ng/mL.

-

Specific column, mobile phase, and mass spectrometry parameters would be optimized and validated for the specific application.

-

Conclusion

This compound is an essential molecule to consider in the study of fenbendazole and oxfendazole. Its role as a major metabolite necessitates its accurate identification and quantification in pharmacokinetic, toxicological, and residue analysis studies. This guide provides a foundational understanding of its properties, metabolic generation, and the experimental procedures required for its study. The provided data and protocols are intended to support researchers in drug development and food safety in their investigations of this important benzimidazole metabolite.

References

- 1. This compound | C15H13N3O4S | CID 162136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Oxfendazole-sulfone | CAS 54029-20-8 | LGC Standards [lgcstandards.com]

- 6. 54029-20-8・this compound Standard・157-02861[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics, Safety, and Tolerability of Oxfendazole in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Discovery and History of Oxfendazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has a rich history in veterinary medicine and is increasingly being investigated for human use. Central to its pharmacology is its metabolic fate, which includes the formation of oxfendazole sulfone. This technical guide provides a comprehensive overview of the discovery, history, and key technical aspects of this compound. It details the metabolic pathways, synthesis protocols, analytical methodologies, and the current understanding of its biological activity. Quantitative data are presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or interested in benzimidazole anthelmintics and their metabolites.

Introduction and Historical Context

The development of oxfendazole is intrinsically linked to the broader exploration of the benzimidazole class of compounds as potent anthelmintics, which gained significant momentum in the mid-20th century. Fenbendazole, the parent compound of oxfendazole, was first developed in the 1970s. Subsequently, oxfendazole was identified as the active sulfoxide metabolite of fenbendazole.

This compound emerged from the study of oxfendazole's metabolism. It is the product of further oxidation of oxfendazole.[1] While oxfendazole is considered the primary active metabolite of fenbendazole, this compound is also a significant metabolite observed in plasma following administration.[2] The historical development of these compounds has primarily been in the veterinary field for treating a wide range of parasitic infections in livestock.[1] More recently, there has been a renewed interest in oxfendazole for human use, particularly for neglected tropical diseases, which has brought its metabolic profile, including the formation of the sulfone metabolite, under renewed scrutiny.[2][3]

Metabolic Pathway of Oxfendazole and Formation of this compound

Oxfendazole is formed from its parent compound, fenbendazole, through oxidation of the sulfide group to a sulfoxide. This metabolic conversion is a critical activation step. Oxfendazole can then be further metabolized through two primary pathways: reduction back to fenbendazole or oxidation to this compound. This metabolic interplay creates a complex pharmacokinetic profile where fenbendazole, oxfendazole, and this compound can all be present in the plasma.[2][4]

The formation of this compound from oxfendazole is an oxidation reaction. Both presystemic and systemic metabolism are critical to the formation of this compound.[5]

Synthesis and Experimental Protocols

Synthesis of Oxfendazole with this compound as a Byproduct

The synthesis of oxfendazole is typically achieved through the controlled oxidation of fenbendazole. A key challenge in this process is to prevent the over-oxidation of the sulfoxide to the sulfone.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 372.8 g of fenbendazole in 1,300 ml of methanol under a nitrogen atmosphere. Add 500 g of concentrated hydrochloric acid to this solution.

-

Oxidation: Heat the reaction mixture to 40°C. Add a solution of 130 g of 35% strength hydrogen peroxide dropwise over a period of 5 hours.

-

Reaction Completion and Quenching: Stir the mixture at 40°C for an additional 3 hours. After this period, add 20 g of sodium sulfite to quench any remaining hydrogen peroxide.

-

Precipitation and Isolation: Adjust the pH of the reaction mixture to 4 using a 50% strength sodium hydroxide solution. The precipitated oxfendazole is then collected by suction filtration.

Intentional Synthesis of this compound

While often an undesired byproduct, this compound can be synthesized intentionally through the complete oxidation of fenbendazole or the further oxidation of oxfendazole. This typically involves using stronger oxidizing agents or more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a higher concentration of the oxidizing agent) than those used for the synthesis of oxfendazole.

Conceptual Experimental Protocol:

A plausible method for the synthesis of this compound would involve treating either fenbendazole or oxfendazole with an excess of a strong oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), and heating the reaction mixture to ensure complete conversion to the sulfone. The product can then be isolated through precipitation and filtration.

Analytical Methodologies

The simultaneous analysis of oxfendazole and its metabolites, including the sulfone, is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC Method for the Determination of Oxfendazole and its Metabolites

Experimental Protocol:

-

Sample Preparation: For livestock products, samples can be homogenized and extracted using a matrix solid-phase dispersion (MSPD) method. The sample is blended with a C18 sorbent, packed into a column, and eluted with acetonitrile.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is common.

-

Detection: A photodiode array (PDA) detector set at a wavelength of around 298 nm is suitable for the detection of benzimidazoles.

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of oxfendazole and this compound have been studied in various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Oxfendazole and this compound in Humans (Single Oral Dose) [6]

| Parameter | Oxfendazole | This compound |

| Tmax (h) | ~2 | - |

| t1/2 (h) | 8.5 - 11.0 | - |

| Apparent Clearance (L/h) | 2.57 | - |

| Apparent Volume of Distribution (L) | 35.2 | - |

| Metabolite Ratio (Sulfone/Oxfendazole) | - | <1% |

Table 2: Comparative Pharmacokinetics in Different Animal Species [4][6]

| Species | Drug Administered | Key Metabolites Observed | Notes |

| Cattle | Fenbendazole/Oxfendazole | Fenbendazole, Oxfendazole, this compound | Facile metabolic interconversion observed. |

| Sheep | Fenbendazole/Oxfendazole | Fenbendazole, Oxfendazole, this compound | Similar metabolic profile to cattle. |

| Goat | Fenbendazole | Fenbendazole, Oxfendazole, this compound | Metabolism is similar to other ruminants. |

| Pig | Fenbendazole | Fenbendazole, Oxfendazole, this compound | Rapid elimination of all three compounds from the blood. |

| Horse | Oxfendazole | Oxfendazole, this compound, Fenbendazole | Parent drug is the major moiety in plasma. |

| Dog | Oxfendazole | Oxfendazole, this compound, Fenbendazole | Parent drug is the major moiety in plasma. |

| Rat | Fenbendazole | Fenbendazole, Oxfendazole, this compound | - |

| Rabbit | Fenbendazole | Fenbendazole, Oxfendazole, this compound | - |

| Chicken | Fenbendazole | Fenbendazole, Oxfendazole, this compound | Highest overall rate of fenbendazole metabolism among species studied. |

| Catfish | Fenbendazole | Fenbendazole, Oxfendazole | Formation of the sulfone metabolite is practically nonexistent.[1] |

In Vitro Efficacy

The in vitro efficacy of oxfendazole and its metabolites against various parasites has been evaluated.

Table 3: In Vitro Efficacy of Benzimidazoles Against T. muris [7]

| Compound | IC50 (µM) |

| Mebendazole | 14.3 |

| Albendazole | 17.7 |

| Albendazole Sulfoxide | 24.2 |

| Oxfendazole | 55.2 |

Note: A lower IC50 value indicates higher potency.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for benzimidazoles, including oxfendazole, is the inhibition of tubulin polymerization in helminths. This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects that are detrimental to the parasite's survival.

Oxfendazole selectively binds to the β-tubulin subunit of the parasite's microtubules, which is structurally different from mammalian tubulin, providing a degree of selective toxicity.[8] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for a variety of cellular functions.[9][10]

The downstream consequences of microtubule disruption include:

-

Impaired Nutrient Absorption: The intestinal cells of the parasite are particularly vulnerable, leading to an inability to absorb glucose and other essential nutrients.

-

Inhibition of Cell Division: Disruption of the mitotic spindle prevents cell division and replication.

-

Disruption of Intracellular Transport: The transport of vesicles, organelles, and waste products within the cell is compromised.

-

Altered Cell Morphology and Motility: The overall structural integrity and motility of the parasite are affected.

Conclusion

This compound is a key metabolite in the complex pharmacology of the fenbendazole family of anthelmintics. Its discovery and history are rooted in the extensive research into benzimidazoles for veterinary applications. Understanding the formation, synthesis, and analytical determination of this compound is critical for the ongoing development of oxfendazole for human use. The data and protocols presented in this technical guide provide a foundational resource for researchers in this field, facilitating further investigation into the efficacy, safety, and pharmacokinetic behavior of this important class of drugs. As research continues, a more detailed understanding of the specific biological activity of this compound will be crucial in fully elucidating the overall therapeutic profile of oxfendazole.

References

- 1. Fenbendazole: A Comprehensive Overview of Its Chemistry, Synthesis, and Applications_Chemicalbook [chemicalbook.com]

- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. fao.org [fao.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetic-Pharmacodynamic Model of Oxfendazole in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Oxfendazole and Its Sulfone Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has long been a cornerstone in veterinary medicine and is now being explored for human use. A thorough understanding of its pharmacokinetic profile, and that of its primary active metabolite, oxfendazole sulfone, is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of oxfendazole, with a particular focus on its conversion to and the subsequent kinetics of this compound. Quantitative data from various preclinical and clinical studies are summarized, and detailed experimental methodologies are provided.

Introduction

Oxfendazole (OFZ) is a sulfoxide metabolite of fenbendazole (FBZ) and shares its anthelmintic properties. Its mechanism of action involves binding to β-tubulin, thereby disrupting microtubule-dependent processes in parasites.[1] The pharmacokinetic behavior of oxfendazole is complex, characterized by species-dependent variations, nonlinear kinetics at higher doses, and a dynamic metabolic relationship with fenbendazole and its further oxidized metabolite, this compound (OFZ-SO2).[2][3] This guide synthesizes current knowledge on the pharmacokinetics of both oxfendazole and its sulfone metabolite.

Absorption

Following oral administration, oxfendazole is generally absorbed rapidly, although the rate and extent can be influenced by factors such as the formulation, dose, and presence of food.[4][5] In humans, peak plasma concentrations (Tmax) are typically reached within 2 to 2.5 hours after oral administration.[4] Studies in sheep have shown that formulating oxfendazole as a nanosuspension can significantly increase its bioavailability compared to conventional granules.[6]

The absorption of oxfendazole can be dose-limited, exhibiting nonlinear pharmacokinetics with less than dose-proportional increases in exposure at higher doses.[2][3][5] This is likely attributable to its low aqueous solubility.[3] A study in healthy adults demonstrated that food can delay the Tmax and significantly increase the Cmax and overall exposure (AUC) of oxfendazole.[4][7]

Distribution

Oxfendazole exhibits moderate distribution into tissues.[2][8] In humans, the apparent volume of distribution has been estimated to be around 35.2 liters.[2][8] A significant portion of oxfendazole in the body can become protein-bound, as observed in studies on cattle where a substantial percentage of the residue in the liver was bound to proteins.[1] The distribution into target tissues is crucial for its anthelmintic effect. In pigs infected with T. suis, the concentration of oxfendazole in whipworm tissue was found to be highly correlated with its concentration in the plasma.[9]

Metabolism

The metabolism of oxfendazole is a key determinant of its pharmacokinetic profile and involves a series of oxidation and reduction reactions. The primary metabolic pathway involves the reversible reduction of oxfendazole back to its parent compound, fenbendazole, and the irreversible oxidation to this compound.[2][3][10] Both presystemic and systemic metabolism play critical roles in the formation of this compound.[8][11]

Oxfendazole is the major moiety detected in the plasma of most species after its administration, followed by this compound and fenbendazole.[2][9] In horses, however, this compound is the predominant metabolite found in plasma.[12] The enzymes involved in these metabolic transformations in humans have not been fully elucidated.[2]

Figure 1: Metabolic Pathway of Oxfendazole.

Excretion

Oxfendazole and its metabolites are primarily eliminated through biliary excretion, with a smaller fraction excreted in the urine.[2] In species like horses, cattle, and sheep, the majority of the administered dose is recovered in the feces (64% to 84.4%), while a smaller portion is found in the urine (6.8% to 22%).[2] In humans, renal excretion of unchanged oxfendazole is minimal, accounting for less than 1% of the dose.[3][5] The elimination half-life of oxfendazole in humans is relatively consistent across different doses, ranging from approximately 8.5 to 11.8 hours.[2][5][13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of oxfendazole and this compound across different species.

Table 1: Pharmacokinetic Parameters of Oxfendazole in Humans (Single Oral Dose) [2][3][5]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t½ (h) |

| 0.5 | 944 | ~2 | - | 8.5 - 11 |

| 3 | - | ~2 | - | 8.5 - 11 |

| 7.5 | - | ~2 | - | 8.5 - 11 |

| 15 | ~6,770 | ~2 | - | 8.5 - 11 |

| 30 | - | ~2 | - | 8.5 - 11 |

| 60 | 6,770 | ~2 | - | 8.5 - 11 |

Table 2: Pharmacokinetic Parameters of Oxfendazole in Various Animal Species (Oral Administration)

| Species | Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₗₐₛₜ (µg·h/mL) | t½ (h) | Reference |

| Pigs | 30 | Commercial | 5.40 ± 0.65 | - | 209.9 ± 33.9 | - | [14] |

| Pigs | 30 | Experimental | 3.80 ± 0.35 | - | 159.4 ± 18.3 | - | [14] |

| Sheep | 5 | Nanosuspension | 11.26 | 5.6 | 179.22 | 87.22 | [6][15] |

| Sheep | 5 | Granules | 5.50 | 6.6 | 105.28 | 35.04 | [6][15] |

| Sheep | 10 | Commercial | 0.76 | 30 | - | ~21.9 | [16] |

Table 3: Relative Plasma Exposure of Oxfendazole and its Metabolites in Humans (15 mg/kg Single Oral Dose) [3]

| Analyte | Cmax Ratio (Metabolite/Oxfendazole) | AUC₀₋∞ Ratio (Metabolite/Oxfendazole) |

| This compound | 5.6% - 7.1% | - |

| Fenbendazole | <0.4% | <0.7% |

Experimental Protocols

In Vivo Pharmacokinetic Studies

A typical experimental design for an in vivo pharmacokinetic study of oxfendazole involves the following steps:

-

Animal/Human Subject Selection: Healthy subjects or animals of a specific species, age, and weight are selected. For animal studies, they are often acclimatized to the study conditions.[15]

-

Drug Administration: Oxfendazole is administered, most commonly orally as a suspension, drench, or in feed.[14][15][17] For intravenous administration to determine absolute bioavailability, the drug is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).[17]

-

Sample Collection: Blood samples are collected at predetermined time points via venipuncture into tubes containing an anticoagulant (e.g., heparin or EDTA).[3][15] Plasma is separated by centrifugation and stored frozen until analysis.[18] For tissue residue studies, animals are euthanized at various time points, and target tissues (e.g., liver, muscle, kidney, fat) are collected.[14]

-

Sample Preparation: A common method for extracting oxfendazole and its metabolites from plasma is protein precipitation using a solvent like acetonitrile.[19] For tissue samples, homogenization followed by liquid-liquid or solid-phase extraction is employed.[20]

-

Analytical Quantification: The concentrations of oxfendazole and its metabolites in the prepared samples are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14][18]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.[2][3]

Figure 2: Experimental Workflow for a Pharmacokinetic Study.

Analytical Methodologies

The quantification of oxfendazole and its sulfone metabolite in biological matrices requires sensitive and specific analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method. It involves separating the analytes on a C18 column with a suitable mobile phase, followed by detection at a specific wavelength (e.g., 290-300 nm).[20][21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity and specificity. It allows for the simultaneous measurement of the parent drug and its metabolites with low limits of quantification.[2][19] The method typically involves protein precipitation of the plasma sample, followed by chromatographic separation and detection using a tandem mass spectrometer.[19]

Conclusion